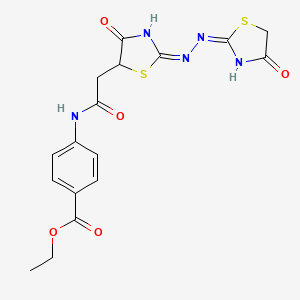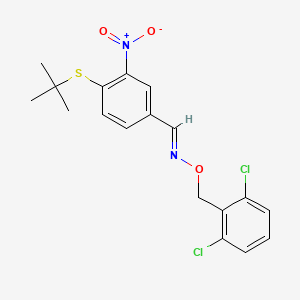
4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime” is a complex organic molecule. It contains several functional groups including a tert-butylsulfanyl group, a nitro group, a carbaldehyde group, and an oxime group. These functional groups suggest that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the oxime group could potentially introduce some polarity into the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the nitro group could participate in reduction reactions to form amines, and the oxime group could potentially be reduced to form amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group and the oxime group could potentially make the compound polar, which would influence its solubility in different solvents .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
The compound 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is involved in various chemical reactions and synthesis processes due to its unique structural features. Research has explored its use in synthesizing sulfoxides, a class of organic compounds that are significant in organic synthesis and pharmaceutical chemistry. For instance, oxidation of sulfides with chlorine dioxide has been demonstrated to yield sulfoxides with high chemoselectivity, indicating a potential pathway for modifying or utilizing compounds with similar functional groups for advanced synthetic applications (Loginova et al., 2011).
Catalysis and Oxidation Reactions
In the field of catalysis, the tert-butyl and nitro functional groups found in compounds like 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime can play a crucial role. For example, the use of tert-butyl nitrite in metal-free aerobic autoxidative nitrooxylation of alkenyl oximes highlights the potential of tert-butyl groups in facilitating oxidation reactions using molecular oxygen, offering a greener alternative to traditional oxidative methods (Xiao-Wei Zhang et al., 2016).
Environmental and Material Science Applications
The research into the oxidation of polyfunctional sulfides and the conversion of oximes to carbonyl compounds underlines the compound's relevance in environmental science and materials chemistry. Techniques for converting oximes to carbonyl compounds, including those structurally related to 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime, offer insight into potential applications in pollution remediation and the synthesis of environmentally benign materials (B. Kim et al., 2010).
Advanced Organic Synthesis
The synthesis of aromatic diketoximes and their ability to form complexes with nickel salts reveal another dimension of chemical research involving 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime. Such studies open avenues for exploring the compound's role in creating complex polymers and materials with specific electronic or catalytic properties, showcasing the compound's versatility in synthetic organic chemistry (Yu. I. Musaev et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-(4-tert-butylsulfanyl-3-nitrophenyl)-N-[(2,6-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-18(2,3)26-17-8-7-12(9-16(17)22(23)24)10-21-25-11-13-14(19)5-4-6-15(13)20/h4-10H,11H2,1-3H3/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFABYVZOYLBSZ-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C=C1)C=NOCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=C(C=C(C=C1)/C=N/OCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

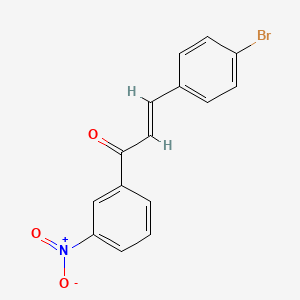
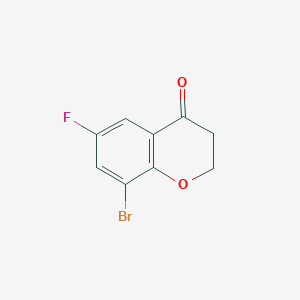
![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942673.png)
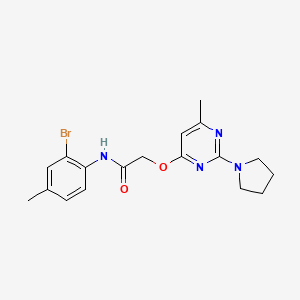

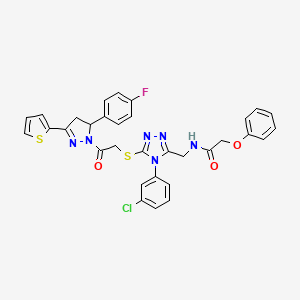

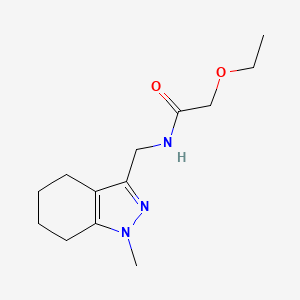
![7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2942679.png)
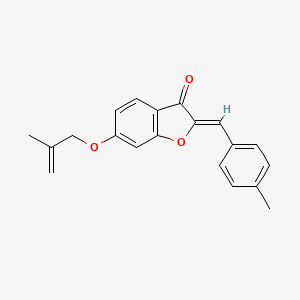
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2942681.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2942682.png)
